molecular formula C19H23N5O B2588584 1-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1H-benzo[d]imidazole CAS No. 2320889-42-5

1-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1H-benzo[d]imidazole

Cat. No. B2588584
CAS RN: 2320889-42-5
M. Wt: 337.427
InChI Key: YBWKBZTVEQRJOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C19H23N5O and its molecular weight is 337.427. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1H-benzo[d]imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1H-benzo[d]imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds play a crucial role in drug design and are prevalent in the pharmaceutical industry. They appear in more than twenty classes of pharmaceuticals and alkaloids . Given their significance, let’s explore the various scientific applications of this specific piperidine derivative.

Synthesis Methods for Piperidines

Efficient and cost-effective methods for synthesizing substituted piperidines are essential. Researchers have explored various approaches, including cyclization, cycloaddition, annulation, amination, and multicomponent reactions. Palladium and rhodium hydrogenation have been used for the synthesis of (cyclo)alkylpiperidines . These synthetic methods are critical for obtaining suitable substrates for biologically active piperidines.

a. Antimicrobial Activity: b. TGF-β Type I Receptor Kinase Inhibition: c. EGFR Inhibition:

properties

IUPAC Name

1-methyl-2-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c1-14-11-18(21-13-20-14)25-12-15-7-9-24(10-8-15)19-22-16-5-3-4-6-17(16)23(19)2/h3-6,11,13,15H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWKBZTVEQRJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1H-benzo[d]imidazole

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